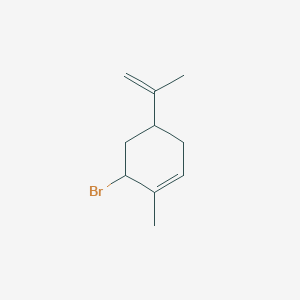
6-Bromo-1-methyl-4-(prop-1-en-2-yl)cyclohex-1-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Bromo-1-methyl-4-(prop-1-en-2-yl)cyclohex-1-ene is an organic compound that belongs to the class of brominated cyclohexenes. This compound is characterized by the presence of a bromine atom, a methyl group, and a prop-1-en-2-yl group attached to a cyclohexene ring. It is a derivative of limonene, a naturally occurring compound found in the oil of citrus fruits .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-1-methyl-4-(prop-1-en-2-yl)cyclohex-1-ene can be achieved through various methods. One common method involves the bromination of 1-methyl-4-(prop-1-en-2-yl)cyclohex-1-ene using N-bromosuccinimide (NBS) as the brominating agent . The reaction typically takes place in the presence of a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN) under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure efficient and controlled bromination. The use of automated systems and advanced monitoring techniques can help optimize reaction conditions and improve yield.
Analyse Chemischer Reaktionen
Types of Reactions
6-Bromo-1-methyl-4-(prop-1-en-2-yl)cyclohex-1-ene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide, alkoxide, or amine groups.
Elimination Reactions: The compound can undergo elimination reactions to form alkenes.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu), and ammonia (NH3).
Elimination Reactions: Strong bases such as sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) are used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products Formed
Substitution Reactions: Products include alcohols, ethers, and amines.
Elimination Reactions: Products include alkenes.
Oxidation Reactions: Products include alcohols, ketones, and carboxylic acids.
Wissenschaftliche Forschungsanwendungen
6-Bromo-1-methyl-4-(prop-1-en-2-yl)cyclohex-1-ene has various applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the synthesis of fragrances, flavors, and other fine chemicals
Wirkmechanismus
The mechanism of action of 6-Bromo-1-methyl-4-(prop-1-en-2-yl)cyclohex-1-ene involves its interaction with specific molecular targets and pathways. The bromine atom can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. These derivatives can interact with biological targets, such as enzymes or receptors, to exert their effects. The exact molecular pathways involved depend on the specific application and the nature of the derivatives formed .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Methyl-4-(prop-1-en-2-yl)cyclohex-1-ene: This compound lacks the bromine atom and is a precursor to 6-Bromo-1-methyl-4-(prop-1-en-2-yl)cyclohex-1-ene.
Methyl 4-(prop-1-en-2-yl)cyclohex-1-enecarboxylate: This compound has a carboxylate group instead of a bromine atom.
(1S,4R)-1-methyl-4-(prop-1-en-2-yl)cyclohex-2-enol: This compound has a hydroxyl group instead of a bromine atom.
Uniqueness
This compound is unique due to the presence of the bromine atom, which imparts distinct reactivity and chemical properties. The bromine atom allows for selective substitution and elimination reactions, making it a valuable intermediate in organic synthesis.
Eigenschaften
CAS-Nummer |
71305-75-4 |
|---|---|
Molekularformel |
C10H15Br |
Molekulargewicht |
215.13 g/mol |
IUPAC-Name |
6-bromo-1-methyl-4-prop-1-en-2-ylcyclohexene |
InChI |
InChI=1S/C10H15Br/c1-7(2)9-5-4-8(3)10(11)6-9/h4,9-10H,1,5-6H2,2-3H3 |
InChI-Schlüssel |
DOQQTQJFIBOMGF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CCC(CC1Br)C(=C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















